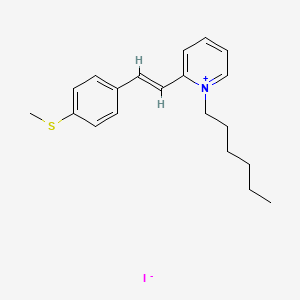

1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide

Description

1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide (CAS: 307952-95-0) is a quaternary ammonium compound featuring a pyridinium core substituted with a hexyl chain and a styryl group bearing a methylthio (-SMe) moiety. Its structure combines a hydrophobic alkyl chain for enhanced lipid solubility and a conjugated styryl system, which may confer fluorescence or electrochemical activity.

Properties

IUPAC Name |

1-hexyl-2-[2-(4-methylsulfanylphenyl)ethenyl]pyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26NS.HI/c1-3-4-5-7-16-21-17-8-6-9-19(21)13-10-18-11-14-20(22-2)15-12-18;/h6,8-15,17H,3-5,7,16H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCWHNGKCCRWJI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)SC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694277 | |

| Record name | 1-Hexyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307952-95-0 | |

| Record name | 1-Hexyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide typically involves the following steps:

Formation of the Pyridinium Core: The pyridinium core can be synthesized through a nucleophilic substitution reaction where a pyridine derivative reacts with an alkyl halide, such as hexyl iodide, under basic conditions.

Styryl Group Introduction: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired styryl group.

Methylthio Substitution: The methylthio group can be introduced through a nucleophilic substitution reaction using a thiol reagent, such as methylthiol, under appropriate conditions.

Industrial Production Methods

While specific industrial production methods for 1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The styryl group can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or azide, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium cyanide, sodium azide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alkanes.

Substitution: Corresponding substituted pyridinium salts.

Scientific Research Applications

1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with cellular components, such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Pyridinium Derivatives

Alkyl Chain Modifications

- 1-Hexadecyl-4-methylpyridin-1-ium iodide (CAS: 14402-18-7): Features a longer hexadecyl chain instead of hexyl. The extended alkyl chain improves lipid solubility and aggregation tendencies, making it suitable for surfactant or membrane studies. However, excessive chain length may reduce bioavailability due to poor aqueous solubility .

- 1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide (CAS: 1047974-85-5): Replaces the hexyl group with a methyl group, simplifying the structure.

Table 1: Alkyl Chain Impact on Properties

Styryl Group Substitutions

- 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (DASPI, CAS: 2156-29-8): Substitutes methylthio with a dimethylamino (-NMe₂) group. The strong electron-donating effect of -NMe₂ enhances fluorescence quantum yield (λem = 605 nm in MeOH), making it a superior fluorescent probe for mitochondria and nucleic acids .

- (E)-4-(4-(Diphenylamino)styryl)-1-methylpyridinium iodide (DPASPI): Incorporates a bulky diphenylamino group, which increases conjugation length and solid-state fluorescence (quantum yield >80%). Used in organic-inorganic hybrids for red-light-emitting materials .

Table 2: Styryl Substituent Effects

Core Heterocycle Variations

- 1-Methyl-2-((E)-4-(methylthio)styryl)-4-...quinolin-1-ium iodide: Replaces pyridinium with quinolinium, expanding the aromatic system. The quinolinium core enhances π-conjugation, shifting absorption/emission spectra to longer wavelengths. This derivative shows antibacterial activity, suggesting structural tuning for specific biological targets .

- Stilbazium Iodide (CAS: 3784-99-4) : Features two styryl groups and a pyrrolidin-1-yl substituent. The dual styryl groups increase conjugation, enabling broad-spectrum anthelmintic activity via membrane disruption .

Table 3: Heterocycle Comparison

Biological Activity

1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide (CAS No. 307952-95-0) is a pyridinium salt characterized by a unique structure that includes a hexyl group and a methylthio-substituted styryl moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide is C20H26INS, with a molecular weight of 439.40 g/mol. Its structure features a positively charged pyridinium ring, which is critical for its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with cellular membranes and various biomolecules. The mechanism may involve:

- Membrane Disruption : The cationic nature of the compound allows it to disrupt bacterial cell membranes.

- Enzyme Inhibition : It may inhibit essential enzymes involved in metabolic pathways.

- Induction of Apoptosis : In cancer cells, it could trigger apoptotic pathways by targeting specific signaling cascades.

Antimicrobial Activity

Research indicates that 1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide exhibits significant antimicrobial properties against various pathogens. A study conducted by Umesha et al. demonstrated that compounds with similar structures showed effective inhibition against both Gram-positive and Gram-negative bacteria through membrane disruption mechanisms .

Antifungal Activity

The compound has also been evaluated for its antifungal activity. In vitro studies suggest that it inhibits fungal growth by affecting cell wall synthesis and function. Comparative studies with other antifungal agents indicate that this compound may have a synergistic effect when combined with traditional antifungals, enhancing overall efficacy .

Anticancer Properties

In cancer research, preliminary findings suggest that 1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide can inhibit the proliferation of various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, studies have shown that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .

Case Studies

Several case studies have highlighted the biological potential of 1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide:

- Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) significantly lower than those observed for conventional antibiotics.

- Fungal Inhibition : In another study focused on Candida albicans, the compound demonstrated potent antifungal activity, effectively reducing fungal load in treated samples compared to controls.

- Cancer Cell Line Studies : Research involving human breast cancer (MCF-7) and prostate cancer (PC3) cell lines indicated that treatment with the compound resulted in substantial reductions in cell viability and induced apoptosis through caspase activation pathways.

Comparative Analysis

A comparative analysis was conducted between 1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide and other similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | Similar | Moderate | Low |

| Compound B | Similar | High | Moderate |

| 1-Hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide | Unique | High | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-hexyl-2-(4-(methylthio)styryl)pyridin-1-ium iodide, and how can reaction conditions be optimized?

- Methodology :

Quaternization : React 2-substituted pyridine derivatives with 1-iodohexane in methanol at 50–60°C for 2–4 hours to form the pyridinium iodide intermediate .

Condensation : Treat the intermediate with 4-(methylthio)benzaldehyde in the presence of piperidine (catalyst) under reflux in ethanol or hot water for 6–12 hours to form the styryl derivative .

Purification : Recrystallize the product from methanol/ethanol mixtures to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 8:2) .

- Key Parameters : Excess alkyl iodide (1.2–1.5 equiv) improves quaternization yields. Piperidine accelerates the Knoevenagel condensation by deprotonating the aldehyde .

Q. How is the compound characterized crystallographically, and what structural features influence its properties?

- Methodology :

- X-ray diffraction : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Solve structures using SHELXS-97 and refine with SHELXL-97 .

- Key Findings : Pyridinium iodides typically crystallize in centrosymmetric space groups (e.g., P1̄) due to C–H···I hydrogen bonds. The hexyl chain adopts a gauche conformation, while the styryl group exhibits planarity, influencing π-π stacking and fluorescence .

Q. What spectroscopic techniques are used to validate the compound’s structure and purity?

- Methodology :

- NMR : Analyze ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃. Key signals: δ ~8.5–9.0 ppm (pyridinium protons), δ ~7.5–8.0 ppm (styryl protons), δ ~2.5 ppm (methylthio group) .

- UV-Vis/FL : Measure absorption (λmax ~450–475 nm) and emission (λem ~600–610 nm) in methanol or DMSO. A large Stokes shift (~130 nm) is typical for styryl dyes .

Advanced Research Questions

Q. How does the methylthio substituent affect the compound’s fluorescence efficiency compared to dimethylamino analogs?

- Data Analysis :

- Methylthio groups reduce electron-donating capacity compared to dimethylamino, leading to a hypsochromic shift in absorption/emission (e.g., λmax ~450 nm vs. 475 nm for dimethylamino analogs) .

- Quantum yields may decrease due to weaker intramolecular charge transfer (ICT). Validate via comparative photoluminescence studies in solvents of varying polarity .

Q. What experimental protocols are recommended for studying the compound’s mitochondrial localization in live cells?

- Methodology :

Staining : Incubate cells with 1–10 µM compound in PBS for 20–30 minutes at 37°C. Use MitoTracker Red as a co-stain for validation .

Imaging : Use confocal microscopy with λex/λem = 488/605 nm. Note that uptake is membrane potential-dependent; validate with CCCP (a mitochondrial uncoupler) to confirm specificity .

Q. How can computational modeling predict the compound’s corrosion inhibition efficiency for industrial applications?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate adsorption energies on iron surfaces using molecular dynamics simulations .

- Experimental Validation : Perform electrochemical impedance spectroscopy (EIS) in 3.5% NaCl solution. Compare with pyridinium-based inhibitors like 4DMN (Kinh ~90%) .

Data Contradictions and Resolutions

Q. Conflicting reports on solubility in aqueous vs. organic solvents: How to address this?

- Resolution :

- The compound’s solubility is highly solvent-dependent. In DMSO or methanol, solubility exceeds 10 mM, but in water, it is <1 mM due to the hydrophobic hexyl chain. Pre-dissolve in DMSO (≤0.1% v/v) for biological assays .

Q. Discrepancies in fluorescence quantum yields across studies: What factors contribute?

- Analysis :

- Variations arise from solvent polarity, pH, and impurities. Standardize measurements using quinine sulfate (Φ = 0.54 in 0.1 M H2SO4) as a reference. Report excitation wavelengths and detector calibration details .

Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Absorption (λmax) | 450 nm (MeOH), 442 nm (H2O) | |

| Emission (λem) | 605 nm (MeOH) | |

| Molar Extinction Coefficient | 45,000 cm⁻¹M⁻¹ (MeOH) | |

| Crystal System | Monoclinic, P1̄ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.